4-Amino-N,N-dimethylbenzylamine 4-Amino-N,N-dimethylbenzylamine
Brand Name: Vulcanchem
CAS No.: 6406-74-2
VCID: VC21323566
InChI: InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
SMILES: CN(C)CC1=CC=C(C=C1)N
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

4-Amino-N,N-dimethylbenzylamine

CAS No.: 6406-74-2

Cat. No.: VC21323566

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N,N-dimethylbenzylamine - 6406-74-2

Specification

CAS No. 6406-74-2
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 4-[(dimethylamino)methyl]aniline
Standard InChI InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
Standard InChI Key NNCCQALFJIMRKB-UHFFFAOYSA-N
SMILES CN(C)CC1=CC=C(C=C1)N
Canonical SMILES CN(C)CC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structure

4-Amino-N,N-dimethylbenzylamine, also known as N-(4-Aminobenzyl)-N,N-dimethylamine, is an aromatic amine compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . The structure features a benzene ring with an amino group (-NH2) at the para position and a dimethylaminomethyl group (-CH2N(CH3)2) attached to the benzene ring. This unique arrangement of functional groups contributes to its chemical versatility and reactivity.

The compound is identified in chemical databases by specific identifiers, including the MDL Number MFCD00035953 and PubChem ID 308051 . These standardized identifiers facilitate consistent reference to the compound across scientific literature and chemical databases, ensuring accurate identification despite variations in naming conventions.

Nomenclature and Alternative Names

The compound's IUPAC name is 4-[(dimethylamino)methyl]aniline, though it is commonly referred to as 4-Amino-N,N-dimethylbenzylamine in commercial and research contexts. This naming variation reflects the focus on different structural elements of the molecule. The compound may also be found under related names such as N-(4-Aminobenzyl)-N,N-dimethylamine in scientific literature, highlighting the connection between the amino group and the dimethylamine component .

Structural Features

The molecular structure of 4-Amino-N,N-dimethylbenzylamine contains several key features that define its chemical behavior:

  • A benzene ring core structure providing aromatic stability

  • A primary amino group (-NH2) at the para position, which can participate in various nucleophilic reactions

  • A dimethylamino group (-N(CH3)2) linked via a methylene bridge to the benzene ring, contributing tertiary amine functionality

  • Multiple nitrogen atoms that serve as electron-rich centers for coordination with other molecules

These structural elements collectively contribute to the compound's utility as a chemical intermediate and reagent in various synthesis pathways.

Physical and Chemical Properties

4-Amino-N,N-dimethylbenzylamine presents as a yellow liquid at standard temperature and pressure . This physical state facilitates its handling and incorporation into various chemical processes. The compound requires specific storage conditions to maintain its stability and purity, with recommended storage at temperatures between 0°C and 8°C . This temperature range minimizes potential degradation or reactivity changes that might occur at higher temperatures.

Key Properties

The following table summarizes the key physical and chemical properties of 4-Amino-N,N-dimethylbenzylamine:

PropertyValueReference
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Physical AppearanceYellow liquid
Storage Conditions0-8°C
MDL NumberMFCD00035953
PubChem ID308051

Chemical Behavior

The compound's chemical behavior is largely determined by its functional groups. The primary amino group can participate in nucleophilic substitution reactions, while the tertiary amine group provides another reactive site with different chemical properties. This dual functionality makes 4-Amino-N,N-dimethylbenzylamine particularly valuable in synthetic organic chemistry as a bifunctional building block.

The presence of two nitrogen atoms with different chemical environments (primary amine vs. tertiary amine) allows for selective reactions, enabling the creation of more complex molecular structures through stepwise synthetic procedures. This selectivity is particularly valuable in pharmaceutical synthesis where precise structural control is essential.

Applications in Scientific Research

4-Amino-N,N-dimethylbenzylamine has found significant applications across multiple scientific disciplines, owing to its versatile chemical properties and functional group arrangement. Its utility spans from pharmaceutical development to polymer chemistry and analytical sciences .

Pharmaceutical Development

In pharmaceutical research, 4-Amino-N,N-dimethylbenzylamine serves as an important intermediate in the synthesis of various therapeutic compounds, particularly antihistamines and other medicinal agents . The compound's structural features allow it to be incorporated into drug candidates targeting various physiological pathways. The amine functionalities provide hydrogen bonding capabilities important for drug-receptor interactions, while the aromatic core contributes to binding affinity through π-stacking and hydrophobic interactions.

The compound's role in pharmaceutical development extends beyond serving as a mere building block; its structural elements can contribute directly to the pharmacophore of resulting drug molecules. This direct contribution to pharmacological activity makes it a valuable starting material in medicinal chemistry research focused on developing novel therapeutic agents.

Polymer Chemistry

Within polymer science, 4-Amino-N,N-dimethylbenzylamine plays a crucial role in the production of specialty polymers and resins . When incorporated into polymer systems, the compound can enhance properties such as thermal stability and chemical resistance. These improvements make the resulting materials particularly valuable in coating and adhesive applications where durability under challenging environmental conditions is required.

The compound's bifunctional nature allows it to serve as a crosslinking agent in polymer networks, contributing to the three-dimensional structure and physical properties of the resulting materials. The nitrogen-containing functional groups can participate in various polymerization reactions, including condensation polymerization and addition polymerization processes, expanding its utility across different polymer synthesis methodologies.

Analytical Chemistry

In analytical contexts, 4-Amino-N,N-dimethylbenzylamine serves as a reagent for detection and quantification procedures . Its chemical reactivity makes it suitable for derivatization reactions that enhance the detectability of analytes in various instrumental methods. This application is particularly important in quality control laboratories where precise quantification of chemical substances is essential.

The compound's ability to form stable derivatives with various functional groups enables the development of selective analytical methods for complex sample matrices. These methods can be crucial for regulatory compliance and safety assessment in pharmaceutical, food, and environmental testing laboratories.

Agrochemical Formulations

4-Amino-N,N-dimethylbenzylamine has found applications in agrochemical development, where it contributes to the formulation of pesticides and herbicides . By improving the efficacy of these agricultural chemicals, the compound indirectly supports agricultural productivity and food security objectives. Its incorporation into agrochemical formulations can enhance properties such as stability, solubility, or bioavailability of active ingredients.

The compound's potential role in modifying the delivery or mode of action of agricultural chemicals makes it a valuable component in the ongoing efforts to develop more effective and environmentally sustainable crop protection solutions. These improvements align with the agricultural industry's goals of increasing crop yields while minimizing environmental impacts.

Biochemical Research

In biochemical research contexts, 4-Amino-N,N-dimethylbenzylamine facilitates studies related to enzyme activity and receptor binding . These applications provide insights into fundamental biological processes and potential therapeutic targets. The compound's structural features allow it to interact with various biological macromolecules, making it useful for probing protein-ligand interactions and other biochemical phenomena.

Researchers utilize the compound to investigate structure-activity relationships in biological systems, contributing to the broader understanding of how chemical structure influences biological function. This fundamental research has implications for drug discovery, as it helps identify and characterize potential molecular targets for therapeutic intervention.

Research FieldApplicationKey BenefitsReference
Pharmaceutical DevelopmentSynthesis of antihistamines and therapeutic agentsServes as key intermediate in drug synthesis
Polymer ChemistryProduction of specialty polymers and resinsEnhances thermal stability and chemical resistance
Analytical ChemistryReagent for detection and quantificationAids in quality control applications
Agrochemical FormulationsComponent in pesticides and herbicidesImproves efficacy of agricultural chemicals
Biochemical ResearchStudies of enzyme activity and receptor bindingProvides insights into biological processes

Structural Relationships

4-Amino-N,N-dimethylbenzylamine belongs to a family of substituted benzylamines, a class of compounds characterized by a benzene ring with an aminomethyl substituent. Within this family, the specific substitution pattern of 4-Amino-N,N-dimethylbenzylamine—featuring an amino group at the para position and dimethylation of the benzylamine nitrogen—gives it distinct chemical properties.

Related compounds include simpler structures such as benzylamine (lacking both the para-amino group and N-dimethylation) and compounds with different substitution patterns on the aromatic ring. These structural relationships provide a framework for understanding how specific modifications to the core structure influence chemical reactivity and applications in various research contexts.

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